molecular formula C24H22F3N3O3 B2601291 [4-(4-Methoxyphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-40-7

[4-(4-Methoxyphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Cat. No.: B2601291
CAS No.: 866154-40-7
M. Wt: 457.453
InChI Key: OGXDWMPIRCPOCW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a methanone group linked to a pyridinyl-oxyphenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Coupling with Pyridinyl-Oxyphenyl Methanone: The intermediate is then reacted with 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzoyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches, allowing for precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases: Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, 4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone is studied for its potential interactions with biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.

    4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)ethanone: Similar structure but with an ethanone group.

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of 4-(4-Methoxyphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3/c1-32-20-9-5-19(6-10-20)29-12-14-30(15-13-29)23(31)17-2-7-21(8-3-17)33-22-11-4-18(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDWMPIRCPOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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